molecular formula C10H6N4O3 B11876562 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one

7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one

Cat. No.: B11876562
M. Wt: 230.18 g/mol
InChI Key: LGBWSLJGFFYUCK-UHFFFAOYSA-N
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Description

7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and nitration steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one is unique due to its specific nitro group positioning and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

7-nitro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C10H6N4O3/c15-10-7-4-11-8-3-5(14(16)17)1-2-6(8)9(7)12-13-10/h1-4H,(H2,12,13,15)

InChI Key

LGBWSLJGFFYUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1[N+](=O)[O-])C(=O)NN3

Origin of Product

United States

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